![molecular formula C13H9NO6S B6406532 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% CAS No. 1261999-61-4](/img/structure/B6406532.png)
4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, also known as 4-MCTNB, is an organic compound that has been gaining attention in recent years due to its wide range of applications in scientific research. 4-MCTNB is a versatile compound that can be used for a variety of purposes, ranging from synthesis and purification to biochemical and physiological studies. In
Scientific Research Applications
4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as 1,3-diaryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which can be used as inhibitors of the enzyme acetylcholinesterase. 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% has also been used in the synthesis of novel antifungal agents, such as 4-methylthiophen-3-yl-3-nitrobenzoic acid derivatives. In addition, 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% has been used in the development of new fluorescent dyes, such as 2-nitrobenzoic acid derivatives with a 4-methylthiophen-3-yl group.
Mechanism of Action
The mechanism of action of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% is not yet fully understood. However, it is believed that 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% acts by binding to certain enzymes, such as acetylcholinesterase, and inhibiting their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and increased cognitive function. In addition, 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of serotonin and dopamine in the brain and improved mood.
Advantages and Limitations for Lab Experiments
4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% is a highly versatile compound, and it can be used for a variety of applications. However, there are also some limitations to using 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% in lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, it has not been extensively tested in humans, so its safety and efficacy are not yet known.
Future Directions
There are many potential future directions for 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95%. Further research could be conducted to explore its mechanism of action and its effects on various biochemical and physiological processes. In addition, more studies could be conducted to assess its safety and efficacy in humans. Finally, 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% could be used to develop new compounds with various applications, such as antifungal agents, fluorescent dyes, and inhibitors of various enzymes.
Synthesis Methods
4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95% can be synthesized through a two-step procedure. First, 4-methylthiophenol is reacted with acetic anhydride in the presence of pyridine, forming 4-(methylthio)benzoic anhydride. This is then reacted with 2-nitrobenzaldehyde in the presence of piperidine, forming 4-[5-(methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization from a mixture of acetic acid and methanol.
properties
IUPAC Name |
4-(5-methoxycarbonylthiophen-3-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c1-20-13(17)11-5-8(6-21-11)7-2-3-9(12(15)16)10(4-7)14(18)19/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUHYRFGQKIIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691005 |
Source
|
Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-61-4 |
Source
|
Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.